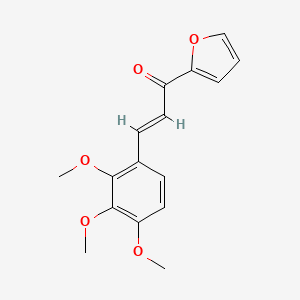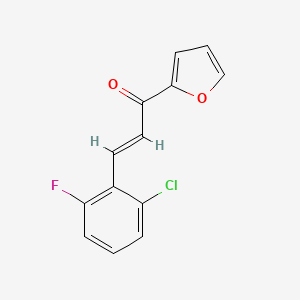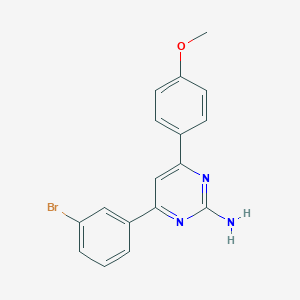
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl)phosphonic acid is a highly fluorinated phosphonic acid with the molecular formula C12H6F21O3P. This compound is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl)phosphonic acid typically involves the reaction of a perfluorinated alkyl iodide with a phosphonic acid derivative. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic acid group. The general reaction scheme is as follows:
Preparation of Perfluorinated Alkyl Iodide: The starting material, a perfluorinated alkyl iodide, is synthesized through the iodination of a perfluorinated alkane.
Reaction with Phosphonic Acid Derivative: The perfluorinated alkyl iodide is then reacted with a phosphonic acid derivative, such as diethyl phosphite, in the presence of a base like sodium hydride. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl)phosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The phosphonic acid group can participate in nucleophilic substitution reactions, where the fluorinated alkyl chain remains intact.
Hydrolysis: Under acidic or basic conditions, the phosphonic acid group can undergo hydrolysis to form the corresponding phosphonic acid salt.
Oxidation and Reduction: The compound is generally resistant to oxidation and reduction due to the stability of the perfluorinated alkyl chain.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Strong oxidizing or reducing agents are generally avoided due to the stability of the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonic acid derivatives can be formed.
Hydrolysis Products: The corresponding phosphonic acid salt is formed upon hydrolysis.
科学的研究の応用
Chemistry
Surface Modification: (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl)phosphonic acid is used to modify surfaces to impart hydrophobic and oleophobic properties. This is particularly useful in creating self-cleaning surfaces and anti-fouling coatings.
Biology and Medicine
Biocompatible Coatings: The compound is used to create biocompatible coatings for medical devices, reducing protein adsorption and bacterial adhesion.
Industry
Electronics: It is used in the electronics industry to modify the surface energy of materials, improving the performance of electronic components.
Textiles: The compound is applied to textiles to impart water and stain resistance.
作用機序
The mechanism by which (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl)phosphonic acid exerts its effects is primarily through the formation of self-assembled monolayers (SAMs) on surfaces. The phosphonic acid group binds strongly to metal oxide surfaces, while the perfluorinated alkyl chain extends outward, creating a low-energy surface that repels water and oils. This mechanism is crucial for applications in surface modification and coatings.
類似化合物との比較
Similar Compounds
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecylphosphonic acid): Similar in structure but with a shorter perfluorinated alkyl chain.
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylphosphonic acid): Another similar compound with an even shorter perfluorinated alkyl chain.
Uniqueness
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl)phosphonic acid is unique due to its longer perfluorinated alkyl chain, which provides enhanced hydrophobic and oleophobic properties compared to its shorter-chain counterparts. This makes it particularly valuable in applications requiring extreme water and oil repellency.
特性
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F21O3P/c13-3(14,1-2-37(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1-2H2,(H2,34,35,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWXDQPVJHEZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F21O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895666 |
Source


|
| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252237-39-1 |
Source


|
| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)

